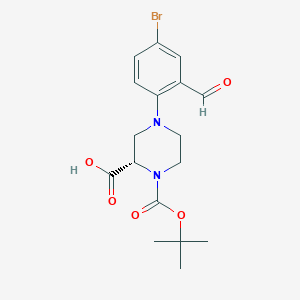
1,4-Dihexadecyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihexadecyl-1,4-diazepane is a chemical compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by its long alkyl chains, which contribute to its unique chemical and physical properties
Métodos De Preparación
The synthesis of 1,4-Dihexadecyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with hexadecyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of the diazepane ring attack the halide, resulting in the formation of the desired product.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Análisis De Reacciones Químicas
1,4-Dihexadecyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The long alkyl chains can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Dihexadecyl-1,4-diazepane has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly those involving lipid membranes.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1,4-Dihexadecyl-1,4-diazepane is primarily related to its interaction with lipid membranes. The long alkyl chains allow the compound to embed itself within the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a valuable tool in studying membrane dynamics and drug delivery mechanisms.
Comparación Con Compuestos Similares
1,4-Dihexadecyl-1,4-diazepane can be compared to other similar compounds, such as:
1,4-Diazepane: The parent compound without the long alkyl chains, which has different physical and chemical properties.
1,4-Oxazepane: A related compound where one of the nitrogen atoms is replaced by an oxygen atom, leading to different reactivity and applications.
1,5-Diazocane: A similar compound with an eight-membered ring, which has different steric and electronic properties.
Propiedades
Número CAS |
21148-98-1 |
|---|---|
Fórmula molecular |
C37H76N2 |
Peso molecular |
549.0 g/mol |
Nombre IUPAC |
1,4-dihexadecyl-1,4-diazepane |
InChI |
InChI=1S/C37H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-38-34-31-35-39(37-36-38)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
Clave InChI |
KJLKHRFODDCKOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1CCCN(CC1)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


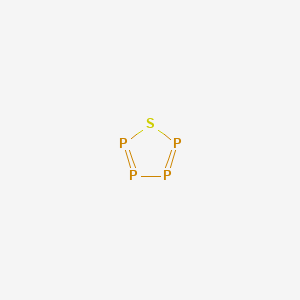

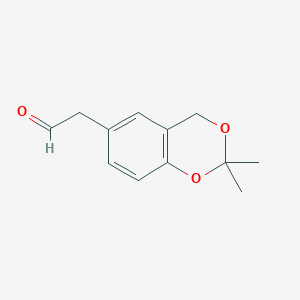
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
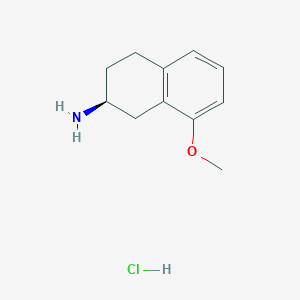
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)

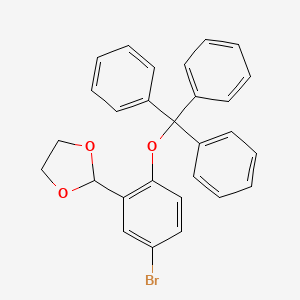


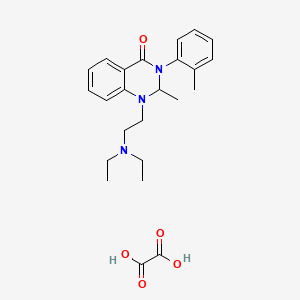
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
